Potassium p-Tolyl Sulfate
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Overview
Description
Potassium p-Tolyl Sulfate, also known as Potassium 4-methylphenyl sulfate, is a chemical compound with the molecular formula C₇H₇KO₄S. It is a potassium salt of p-Tolyl sulfate and is often used in various chemical and biological applications. This compound is known for its role as a metabolite derived from aromatic amino acids such as tyrosine and phenylalanine. It is also recognized as a uremic toxin, with levels typically increasing in patients with chronic kidney disease and multiple sclerosis .
Mechanism of Action
Target of Action
Potassium p-Tolyl Sulfate, also known as p-Cresol sulfate, is a gut microbiota-derived metabolite of aromatic amino acids
Mode of Action
It is known to be a metabolite derived from the gut microbiota’s processing of aromatic amino acids .
Biochemical Pathways
This compound is involved in the metabolism of aromatic amino acids, such as tyrosine and phenylalanine . It has been found to activate the JNK and p38 MAPK signaling pathways .
Result of Action
This compound has been associated with the progression of chronic kidney disease and multiple sclerosis . It is considered a uremic toxin . In vitro studies have shown that it can induce osteoblast dysfunction by activating JNK and p38 MAPK pathways .
Action Environment
The action of this compound is influenced by the gut microbiota, which metabolizes aromatic amino acids to produce this compound . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Potassium p-Tolyl Sulfate plays a significant role in biochemical reactions, particularly as a metabolite in the gut microbiota. It interacts with various enzymes and proteins, including those involved in the metabolism of aromatic amino acids. For instance, it is known to interact with enzymes such as sulfotransferases, which catalyze the transfer of sulfate groups to phenolic compounds. This interaction is crucial for the detoxification and excretion of aromatic compounds. This compound also interacts with proteins involved in the transport and distribution of sulfate conjugates within the body .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in kidney cells, elevated levels of this compound can lead to oxidative stress and inflammation, contributing to the progression of chronic kidney disease. Additionally, it can alter the expression of genes involved in the inflammatory response and cellular detoxification processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes such as sulfotransferases, affecting the sulfation of phenolic compounds. This inhibition can lead to the accumulation of toxic metabolites, contributing to cellular damage. This compound also influences gene expression by modulating transcription factors and signaling pathways involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific storage conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has been associated with chronic inflammation and oxidative stress in kidney cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. Toxicity studies in animal models have highlighted the importance of dosage regulation to minimize harmful outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to the detoxification and excretion of aromatic compounds. It interacts with enzymes such as sulfotransferases, which facilitate the transfer of sulfate groups to phenolic compounds. This process is essential for the conversion of toxic metabolites into more water-soluble forms that can be excreted from the body. This compound also affects metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These proteins facilitate the movement of sulfate conjugates across cellular membranes, ensuring their proper localization and accumulation. This compound can be transported to various tissues, including the kidneys, where it exerts its effects on cellular function. The compound’s distribution is influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes involved in detoxification and metabolic processes. This subcellular localization is crucial for the compound’s role in cellular function and its overall impact on cell health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium p-Tolyl Sulfate can be synthesized through the sulfonation of p-Tolyl compounds. One common method involves the reaction of p-Tolyl alcohol with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium p-Tolyl Sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a sulfide.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Potassium p-Tolyl Sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role as a metabolite in the gut microbiota and its impact on health conditions such as chronic kidney disease.
Medicine: Investigated for its potential as a biomarker for disease progression in multiple sclerosis and other conditions.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyl sulfate
- Potassium 4-ethylphenyl sulfate
- Potassium indoxyl sulfate
Comparison
Potassium p-Tolyl Sulfate is unique due to its specific structure and biological activity. Compared to similar compounds, it has distinct metabolic pathways and health implications. For instance, while Potassium phenyl sulfate and Potassium indoxyl sulfate are also metabolites, they differ in their effects on the body and their roles in disease progression .
Properties
IUPAC Name |
potassium;(4-methylphenyl) sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSFIPMTBJHYFQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7KO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91978-69-7 |
Source
|
Record name | potassium 4-methylphenyl sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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